molecular formula C18H11Cl2N5O2 B2815252 6-(2,4-Dichlorophenyl)-4-imino-3-phenyl-1,3,4,7-tetrahydropyrimido[5,4-d]pyrimidine-2,8-dione CAS No. 866019-00-3

6-(2,4-Dichlorophenyl)-4-imino-3-phenyl-1,3,4,7-tetrahydropyrimido[5,4-d]pyrimidine-2,8-dione

Cat. No.: B2815252
CAS No.: 866019-00-3
M. Wt: 400.22
InChI Key: AOHWZHIOVACTLY-UHFFFAOYSA-N
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Description

6-(2,4-Dichlorophenyl)-4-imino-3-phenyl-1,3,4,7-tetrahydropyrimido[5,4-d]pyrimidine-2,8-dione is a heterocyclic compound with potential applications in various scientific fields. This compound is characterized by its complex structure, which includes a dichlorophenyl group, an imino group, and a tetrahydropyrimido[5,4-d]pyrimidine core. Its unique chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.

Mechanism of Action

Target of Action

Pyrido[2,3-d]pyrimidines, a similar class of compounds, have been reported to target a broad spectrum of proteins, including tyrosine kinase, extracellular regulated protein kinases – abl kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, bcr-abl, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, kras and fibroblast growth factor receptors .

Mode of Action

It can be inferred from the targets of similar compounds that it likely interacts with its targets to inhibit their activity, thereby disrupting the signaling pathways they are involved in .

Biochemical Pathways

The compound likely affects multiple biochemical pathways due to its broad range of targets. These include the tyrosine kinase pathway, the phosphatidylinositol-3 kinase pathway, the mammalian target of rapamycin pathway, and the p38 mitogen-activated protein kinases pathway, among others . The disruption of these pathways can lead to downstream effects such as the inhibition of cell growth and proliferation, which could explain its potential anticancer activity.

Pharmacokinetics

Similar compounds have been reported to have good oral bioavailability , suggesting that this compound may also be well-absorbed and distributed in the body

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse due to its broad range of targets. These could include the inhibition of cell growth and proliferation, induction of cell death, and disruption of cellular signaling pathways . These effects could contribute to its potential anticancer activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,4-Dichlorophenyl)-4-imino-3-phenyl-1,3,4,7-tetrahydropyrimido[5,4-d]pyrimidine-2,8-dione typically involves multi-step reactions. One common method includes the condensation of 2,4-dichlorobenzaldehyde with guanidine to form an intermediate, which is then reacted with phenylacetic acid under specific conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to maximize efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-(2,4-Dichlorophenyl)-4-imino-3-phenyl-1,3,4,7-tetrahydropyrimido[5,4-d]pyrimidine-2,8-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Halogen substitution reactions can occur, where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of reduced derivatives.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

6-(2,4-Dichlorophenyl)-4-imino-3-phenyl-1,3,4,7-tetrahydropyrimido[5,4-d]pyrimidine-2,8-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • 6-(2,4-Dichlorophenyl)-4-imino-3-phenyl-1,3,4,7-tetrahydropyrimido[5,4-d]pyrimidine-2,8-dione
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit higher potency or selectivity in its interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

4-amino-6-(2,4-dichlorophenyl)-3-phenyl-7H-pyrimido[5,4-d]pyrimidine-2,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Cl2N5O2/c19-9-6-7-11(12(20)8-9)16-22-13-14(17(26)24-16)23-18(27)25(15(13)21)10-4-2-1-3-5-10/h1-8H,21H2,(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEEDXDJHIRJHHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C3C(=NC2=O)C(=O)NC(=N3)C4=C(C=C(C=C4)Cl)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Cl2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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